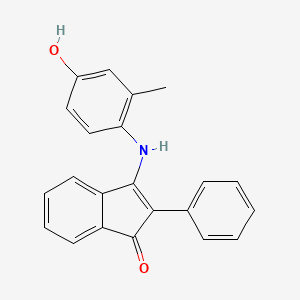
3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one” is a complex organic molecule. It likely contains functional groups such as a hydroxy group (-OH), an anilino group (a derivative of aniline), and a ketone group (C=O). These functional groups could potentially confer interesting chemical and physical properties to the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 4-hydroxy-2-quinolones, have been synthesized through various methods. For instance, one method involves the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the hydroxy group might be involved in condensation reactions, while the anilino group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its functional groups. For example, the presence of a hydroxy group could make it more polar and increase its solubility in water .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Versatile Synthesis Routes : 3-(4-Hydroxy-2-methylanilino)-2-phenyl-1H-inden-1-one can be synthesized through nucleophilic substitution, as demonstrated in the preparation of various 2-substituted-3-formylchromone derivatives and hetero-annelated chromones (Singh et al., 2002).
- Innovative Synthetic Methods : Advanced synthetic methods like microwave-assisted cleavage have been employed for creating derivatives of this compound, highlighting its adaptability in chemical synthesis (Fredriksson & Stone-Elander, 2002).
Biomedical Research
- Cytotoxic Activity : Compounds similar to this compound have been explored for their cytotoxic activity against cancer cell lines, indicating potential applications in cancer research (Soural et al., 2006).
- Antimicrobial Properties : Derivatives of this compound have been synthesized and tested for antimicrobial activity, suggesting its potential use in the development of new antimicrobial agents (Swamy et al., 2019).
Materials Science and Environmental Applications
- Sensor Development : Derivatives of this compound have been used in creating sensors for detecting ions like Cu2+ in aqueous solutions, demonstrating its utility in environmental monitoring and analysis (Jo et al., 2014).
- Antioxidant Applications : Certain derivatives show strong antioxidant activity, which could be beneficial in various industrial applications, including as additives in lubricating greases (Hussein et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
3-(4-hydroxy-2-methylanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-14-13-16(24)11-12-19(14)23-21-17-9-5-6-10-18(17)22(25)20(21)15-7-3-2-4-8-15/h2-13,23-24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFFZHLLKAQSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2474512.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-yl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2474515.png)
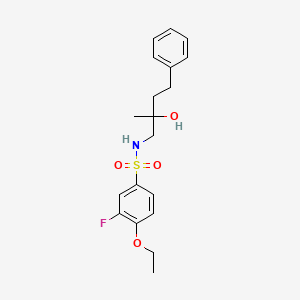
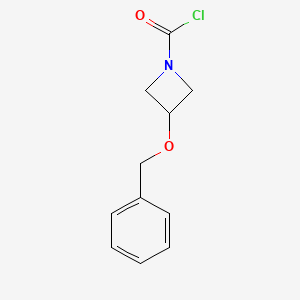

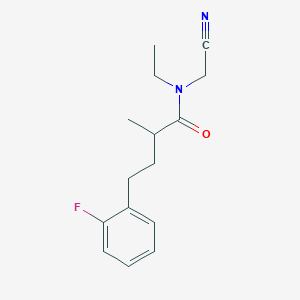
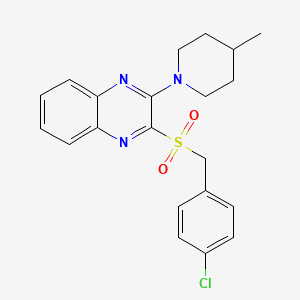
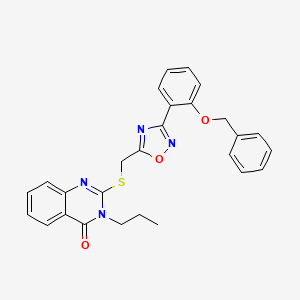
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2474524.png)
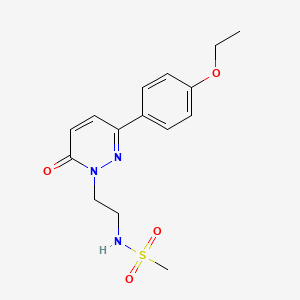
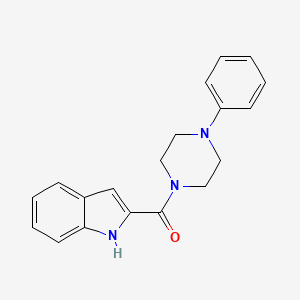

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2474530.png)
